![molecular formula C19H19N3O4S2 B284141 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B284141.png)
3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide, also known as BZML, is a synthetic compound that has been extensively studied for its potential use in scientific research.
作用机制
3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide binds to proteins through a specific interaction with the sulfonamide group, which forms hydrogen bonds with amino acid residues in the protein. This interaction allows 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide to selectively bind to certain proteins and can be used to visualize their localization and activity within cells.
Biochemical and Physiological Effects:
3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used to study the activity of various enzymes and receptors, including protein kinases, proteases, and G protein-coupled receptors.
实验室实验的优点和局限性
One advantage of using 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is its high selectivity for certain proteins, which allows for specific visualization and detection. Additionally, 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has minimal toxicity and does not interfere with normal cellular processes. However, one limitation of using 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is its relatively low fluorescence intensity, which can make it difficult to detect in certain applications.
未来方向
There are several future directions for the use of 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in scientific research. One potential application is the development of new fluorescent probes with increased brightness and selectivity. Additionally, 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide could be used to study the activity of specific proteins in disease states, such as cancer or neurodegenerative disorders. Finally, 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide could be used in combination with other imaging techniques, such as electron microscopy or super-resolution microscopy, to provide a more comprehensive understanding of cellular processes.
合成方法
The synthesis of 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide involves several steps, including the reaction of 2-aminobenzothiazole with chlorosulfonyl isocyanate to form 2-chlorosulfonylbenzothiazole. This intermediate is then reacted with N-pyrrolidine to form the corresponding sulfonylurea, which is further reacted with 3-methoxybenzoyl chloride to produce 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide.
科学研究应用
3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been studied extensively for its potential use as a fluorescent probe for imaging biological systems. It has been shown to selectively bind to certain proteins and can be used to visualize their localization and activity within cells. Additionally, 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been used as a tool to study the mechanism of action of various enzymes and receptors.
属性
分子式 |
C19H19N3O4S2 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
3-methoxy-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-14-6-4-5-13(11-14)18(23)21-19-20-16-8-7-15(12-17(16)27-19)28(24,25)22-9-2-3-10-22/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,21,23) |
InChI 键 |
ILJHMNXTIKDCAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4 |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



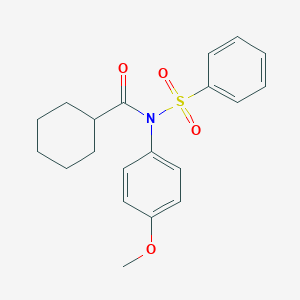
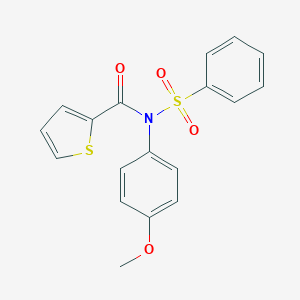
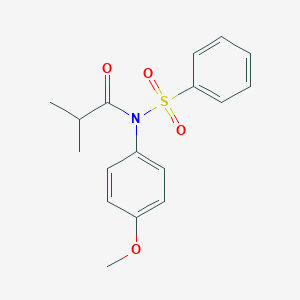
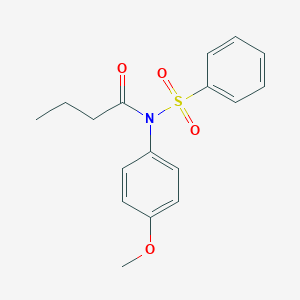

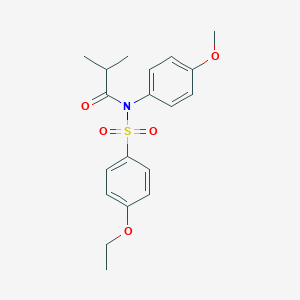
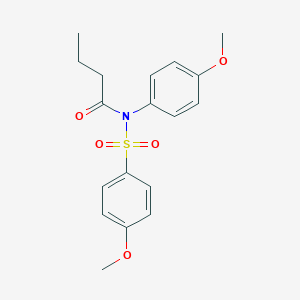

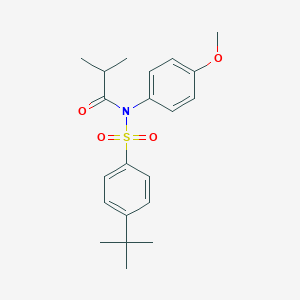
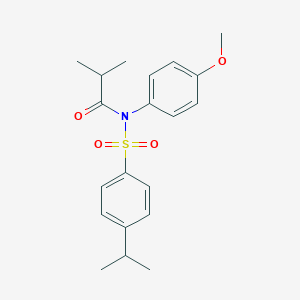

![2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B284080.png)
![4-fluoro-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B284085.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)